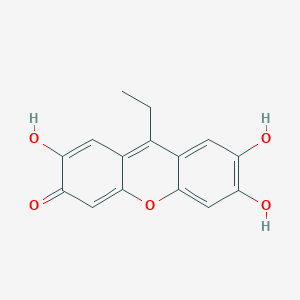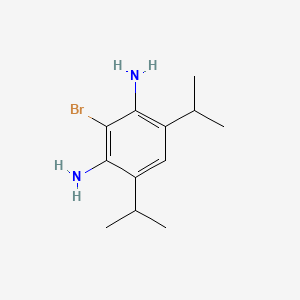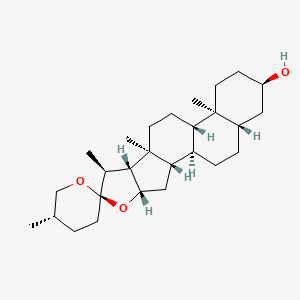![molecular formula C12H20ClN3 B14442055 1-(2-Aminoethyl)-3-[(2S)-1-methylpyrrolidin-2-YL]pyridin-1-ium chloride CAS No. 76729-65-2](/img/structure/B14442055.png)
1-(2-Aminoethyl)-3-[(2S)-1-methylpyrrolidin-2-YL]pyridin-1-ium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Aminoethyl)-3-[(2S)-1-methylpyrrolidin-2-YL]pyridin-1-ium chloride is a chemical compound with a complex structure that includes a pyridinium ion, an aminoethyl group, and a methylpyrrolidine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Aminoethyl)-3-[(2S)-1-methylpyrrolidin-2-YL]pyridin-1-ium chloride typically involves multiple steps. One common approach is to start with the pyridine ring and introduce the aminoethyl group through a nucleophilic substitution reaction. The methylpyrrolidine moiety can be added via a reductive amination process. The final step often involves the formation of the pyridinium ion by treating the intermediate with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and chromatography are employed to ensure the compound’s purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Aminoethyl)-3-[(2S)-1-methylpyrrolidin-2-YL]pyridin-1-ium chloride can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or amides.
Reduction: The pyridinium ion can be reduced to a pyridine derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aminoethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aminoethyl group can yield imines, while reduction of the pyridinium ion can produce pyridine derivatives.
Aplicaciones Científicas De Investigación
1-(2-Aminoethyl)-3-[(2S)-1-methylpyrrolidin-2-YL]pyridin-1-ium chloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving neurotransmitter analogs due to its structural similarity to certain biological molecules.
Industry: It can be used in the production of materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 1-(2-Aminoethyl)-3-[(2S)-1-methylpyrrolidin-2-YL]pyridin-1-ium chloride involves its interaction with molecular targets such as enzymes or receptors. The aminoethyl group can form hydrogen bonds or ionic interactions with target molecules, while the pyridinium ion can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1-(2-Aminoethyl)piperazine: Similar in structure but with a piperazine ring instead of a pyrrolidine ring.
1-Aminopyridinium iodide: Contains a pyridinium ion but lacks the aminoethyl and methylpyrrolidine groups.
Uniqueness
1-(2-Aminoethyl)-3-[(2S)-1-methylpyrrolidin-2-YL]pyridin-1-ium chloride is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of both the aminoethyl and methylpyrrolidine groups allows for diverse interactions with molecular targets, making it a versatile compound for various applications.
Propiedades
Número CAS |
76729-65-2 |
|---|---|
Fórmula molecular |
C12H20ClN3 |
Peso molecular |
241.76 g/mol |
Nombre IUPAC |
2-[3-[(2S)-1-methylpyrrolidin-2-yl]pyridin-1-ium-1-yl]ethanamine;chloride |
InChI |
InChI=1S/C12H20N3.ClH/c1-14-7-3-5-12(14)11-4-2-8-15(10-11)9-6-13;/h2,4,8,10,12H,3,5-7,9,13H2,1H3;1H/q+1;/p-1/t12-;/m0./s1 |
Clave InChI |
XABZDMRZHBQZJB-YDALLXLXSA-M |
SMILES isomérico |
CN1CCC[C@H]1C2=C[N+](=CC=C2)CCN.[Cl-] |
SMILES canónico |
CN1CCCC1C2=C[N+](=CC=C2)CCN.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,5-Pyrrolidinedione, 1-[(phenylsulfonyl)oxy]-](/img/structure/B14441976.png)
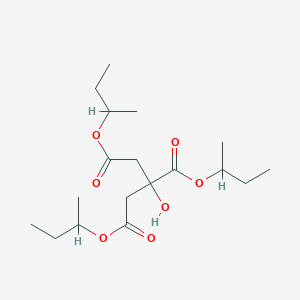
![Propanedioic acid, [(4-hydroxyphenyl)methyl]-, diethyl ester](/img/structure/B14441994.png)

![1-(Chloromethyl)-2-{[4-(chloromethyl)phenyl]methyl}benzene](/img/structure/B14441998.png)

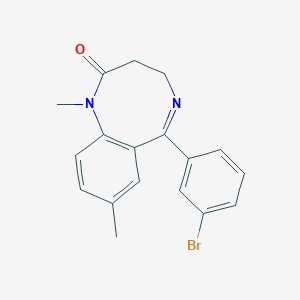

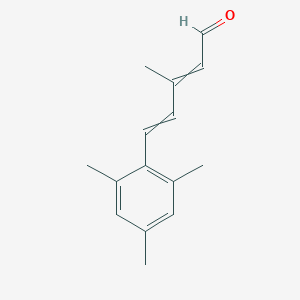
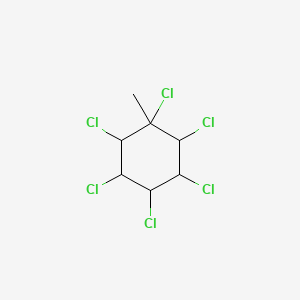
![(3aR,8bS)-2,3,3a,4-Tetrahydrocyclopenta[b]indol-8b(1H)-ol](/img/structure/B14442030.png)
